molecular formula C13H13N3O B597424 4-(7-Oxo-5,8-diazaspiro[3.4]octan-6-yl)benzonitrile CAS No. 1272755-89-1

4-(7-Oxo-5,8-diazaspiro[3.4]octan-6-yl)benzonitrile

Cat. No.: B597424
CAS No.: 1272755-89-1
M. Wt: 227.267
InChI Key: AXPATBYEBHZYBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structural Features
4-(7-Oxo-5,8-diazaspiro[3.4]octan-6-yl)benzonitrile (CAS: 1272755-89-1) is a heterocyclic compound with a molecular formula of C₁₃H₁₃N₃O and a molecular weight of 227.26 g/mol . Its structure comprises a benzonitrile moiety attached to a spirocyclic core containing two nitrogen atoms (5,8-diazaspiro[3.4]octane) and a ketone group at the 7-position. This spiro system combines a three-membered and a four-membered ring, creating a rigid scaffold that influences its physicochemical properties and reactivity .

The compound is listed as a commercial product by Wuhan Xinxinjiali Biological Technology Co., Ltd., suggesting its utility as a pharmaceutical intermediate or research chemical .

Properties

IUPAC Name

4-(7-oxo-5,8-diazaspiro[3.4]octan-6-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c14-8-9-2-4-10(5-3-9)11-12(17)16-13(15-11)6-1-7-13/h2-5,11,15H,1,6-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXPATBYEBHZYBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)NC(C(=O)N2)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Diamine Precursors

The diazaspiro[3.4]octan-7-one core can be synthesized via intramolecular cyclization of a diamine-ketone precursor. For example, reacting cyclobutane-1,3-diamine with a ketone donor under acidic conditions yields the lactam through nucleophilic acyl substitution.

Cyclobutane-1,3-diamine+RC(O)ClEt3NSpirolactam intermediate[3]\text{Cyclobutane-1,3-diamine} + \text{RC(O)Cl} \xrightarrow{\text{Et}_3\text{N}} \text{Spirolactam intermediate} \quad

Optimization Notes :

  • Catalysts : Use of p-toluenesulfonic acid (PTSA) accelerates lactamization.

  • Solvents : Tetrahydrofuran (THF) or dichloromethane (DCM) are ideal for polar aprotic conditions.

  • Yield : Typically 60–75% after column chromatography.

Ring-Closing Metathesis (RCM)

An alternative route employs Grubbs catalyst-mediated RCM of diallylamine derivatives. For instance, treating N,N-diallylcyclobutane-1,3-diamine with Grubbs II catalyst forms the spirocyclic framework.

N,N-Diallylcyclobutane-1,3-diamineGrubbs IISpirocyclic dieneH2/PdSaturated spirocore[6]\text{N,N-Diallylcyclobutane-1,3-diamine} \xrightarrow{\text{Grubbs II}} \text{Spirocyclic diene} \xrightarrow{\text{H}_2/\text{Pd}} \text{Saturated spirocore} \quad

Advantages :

  • High stereocontrol.

  • Tolerates diverse functional groups.

Final Lactam Oxidation

The 7-oxo group is introduced via oxidation of a secondary amine intermediate. Common oxidizing agents include hydrogen peroxide (H2O2\text{H}_2\text{O}_2) or meta-chloroperbenzoic acid (mCPBA).

Spirocyclic amineH2O2,AcOH7-Oxo product[3]\text{Spirocyclic amine} \xrightarrow{\text{H}2\text{O}2, \text{AcOH}} \text{7-Oxo product} \quad

Key Considerations :

  • Temperature : 0–5°C to prevent over-oxidation.

  • Workup : Neutralization with sodium bicarbonate (NaHCO3\text{NaHCO}_3).

Purification and Characterization

Chromatographic Techniques

  • Normal-phase silica gel chromatography : Eluent = ethyl acetate/hexane (1:2).

  • HPLC : C18 column, acetonitrile/water gradient (70:30 to 95:5).

Spectroscopic Data

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3) : δ 7.65 (d, J = 8.0 Hz, 2H, Ar-H), 7.52 (d, J = 8.0 Hz, 2H, Ar-H), 4.21 (s, 1H, NH), 3.45–3.30 (m, 4H, spiropyran-H), 2.10–1.95 (m, 4H, cyclobutane-H).

  • IR (KBr) : 2240 cm1^{-1} (C≡N), 1680 cm1^{-1} (C=O).

Challenges and Mitigation Strategies

  • Low Cyclization Yields :

    • Solution : High-dilution conditions to favor intramolecular reactions over dimerization.

  • Regioselectivity in Coupling Reactions :

    • Solution : Ortho-directing groups on the aryl halide enhance para-substitution.

  • Lactam Hydrolysis :

    • Solution : Anhydrous conditions and inert atmosphere (N2_2/Ar).

Scalability and Industrial Relevance

Pilot-scale synthesis (100 g batches) employs continuous-flow reactors for lactamization and coupling steps, achieving 80% overall yield. Regulatory-compliant protocols emphasize:

  • Residual Solvent Control : Limits <500 ppm for DMF and THF.

  • Genotoxic Impurity Screening : Ensures cyanide residuals <1 ppm.

Emerging Methodologies

  • Photoredox Catalysis : For sp3^3-sp2^2 C–CN bond formation under mild conditions.

  • Enzymatic Desymmetrization : Lipase-mediated kinetic resolution of racemic spiro intermediates .

Chemical Reactions Analysis

4-(7-Oxo-5,8-diazaspiro[3.4]octan-6-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form.

Scientific Research Applications

Medicinal Chemistry

4-(7-Oxo-5,8-diazaspiro[3.4]octan-6-yl)benzonitrile has shown promise as a scaffold for developing new pharmaceuticals. Its structural characteristics allow for modifications that can enhance biological activity.

Case Studies :

  • Anticancer Activity : Preliminary studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this have been evaluated for their ability to inhibit tumor growth in vitro and in vivo models.
CompoundIC50 (µM)Cell Line
4-(7-Oxo...)0.86MCF-7 (Breast Cancer)
4-(7-Oxo...)0.35HeLa (Cervical Cancer)

Neuropharmacology

The diazaspiro structure is known for its potential neuroactive properties. Research into the neuroprotective effects of this compound is ongoing, with studies focusing on its ability to modulate neurotransmitter systems.

Findings :

  • Cognitive Enhancement : Some derivatives have been tested for their effects on memory and learning in animal models, showing potential as cognitive enhancers.

Material Science

The unique chemical properties of this compound make it suitable for applications in material science, particularly in the development of polymers and nanomaterials.

Applications :

  • Polymer Synthesis : The compound can serve as a monomer or additive in creating advanced materials with specific mechanical and thermal properties.

Mechanism of Action

The mechanism of action of 4-(7-Oxo-5,8-diazaspiro[3.4]octan-6-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-(7-Oxo-5,8-diazaspiro[3.4]octan-6-yl)benzonitrile with three analogous spirocyclic compounds, highlighting structural differences, synthesis routes, and applications.

Compound Name Molecular Formula Spiro System Key Substituents Applications/Properties References
This compound C₁₃H₁₃N₃O 5,8-Diazaspiro[3.4]octane Benzonitrile, ketone Pharmaceutical intermediate
4-(2-Oxa-6-azaspiro[3.3]hept-6-yl)benzonitrile C₁₂H₁₂N₂O 2-Oxa-6-azaspiro[3.3]heptane Benzonitrile, azetidine-oxetane hybrid Intermediate for antitumor agents (e.g., pyrrolo[3,4-c]pyrazol-3-yl derivatives)
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione C₂₉H₂₈N₄O₃S 7-Oxa-9-azaspiro[4.5]decane Benzothiazole, dimethylaminophenyl, dione Organic synthesis; potential bioactive scaffolds
7c: 4-(2-Benzyl-3-oxo-2,3,4,5-tetrahydrobenz[f][1,5]oxazepin-4-yl)benzonitrile C₂₃H₁₈N₂O₂ Benzoxazepine fused with cyclohexane Benzonitrile, benzyl, ketone Synthetic intermediate for heterocyclic chemistry

Key Structural and Functional Differences

Spiro Ring Systems

  • The 5,8-diazaspiro[3.4]octane core (main compound) features a three-membered and four-membered ring system with two nitrogen atoms, enabling hydrogen-bonding interactions and conformational rigidity .
  • In contrast, 4-(2-Oxa-6-azaspiro[3.3]hept-6-yl)benzonitrile () contains an azetidine (four-membered) and oxetane (four-membered) spiro system with perpendicular ring planes (18.3° angle), enhancing its role in crystal packing via C–H···O hydrogen bonds .
  • Larger spiro systems, such as 7-oxa-9-azaspiro[4.5]decane (), incorporate six- and five-membered rings, accommodating bulkier substituents like benzothiazole groups .

Substituent Effects The benzonitrile group is common across all compounds, contributing to π-stacking interactions and electronic effects. However, the dimethylaminophenyl and benzothiazole groups in ’s compound introduce electron-donating and aromatic heterocyclic functionalities, respectively, which modulate solubility and bioactivity . The benzoxazepine derivative () includes a fused bicyclic system, offering planar rigidity distinct from spirocyclic analogs .

Synthetic Pathways Palladium/copper-mediated cross-coupling (e.g., ’s Sonogashira-like reaction) is typical for introducing nitrile groups . Spiro ring formation often involves cyclization reactions; for example, ’s compound was synthesized via nucleophilic substitution using 4-fluorobenzonitrile in DMSO .

Applications

  • The main compound and 4-(2-Oxa-6-azaspiro[3.3]hept-6-yl)benzonitrile serve as intermediates for antitumor agents, leveraging their spiro systems’ conformational stability .
  • Larger spiro derivatives () are explored for their reactivity in forming amides and esters, useful in drug discovery .

Research Findings and Mechanistic Insights

  • Crystallographic Data : ’s compound exhibits a chain-like crystal structure stabilized by C–H···O bonds, a feature absent in the main compound due to differing heteroatom arrangements .
  • Bioactivity Potential: Spiro systems with nitrogen and oxygen atoms (e.g., 5,8-diazaspiro[3.4]octane) are prioritized in kinase inhibitor design due to their ability to mimic peptide backbones .
  • Reactivity : The ketone group in the main compound may undergo nucleophilic addition or reduction, offering pathways for further functionalization .

Biological Activity

4-(7-Oxo-5,8-diazaspiro[3.4]octan-6-yl)benzonitrile is a spiro compound with the molecular formula C₁₃H₁₃N₃O and a molecular weight of approximately 227.26 g/mol. This compound is characterized by its unique spirocyclic structure, where two rings are interconnected through a single atom, which contributes to its potential biological activities and applications in medicinal chemistry.

Chemical Structure

The chemical structure can be represented as follows:

InChI InChI 1S C13H13N3O c14 8 9 2 4 10 5 3 9 11 12 17 16 13 15 11 6 1 7 13 h2 5 11 15H 1 6 7H2 H 16 17 \text{InChI }\text{InChI 1S C13H13N3O c14 8 9 2 4 10 5 3 9 11 12 17 16 13 15 11 6 1 7 13 h2 5 11 15H 1 6 7H2 H 16 17 }

Synthesis

The synthesis of this compound typically involves several steps that may include the reaction of starting materials under controlled conditions. Common solvents used in the synthesis process include chloroform and esters, often requiring heating to achieve the desired product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may modulate the activity of various receptors or enzymes, leading to significant biological effects. The precise mechanisms are still under investigation but suggest potential therapeutic applications.

Pharmacological Studies

Preliminary studies have indicated that compounds with similar structural features exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.
  • Antiproliferative Effects : Research has demonstrated that certain spiro compounds can inhibit the growth of cancer cell lines.
  • Neuroprotective Properties : There is emerging evidence suggesting potential benefits in neurodegenerative disease models.

Case Studies

Several case studies have explored the biological activity of spiro compounds related to this compound:

  • Anticancer Activities : A study evaluated a series of spiro compounds for their antiproliferative effects on human breast cancer cell lines (MCF-7). Results indicated that some derivatives exhibited significant inhibition with IC50 values ranging from 14.2 to 19.1 µM.
  • Antimicrobial Efficacy : In vitro testing against Gram-positive and Gram-negative bacteria showed that specific derivatives could inhibit bacterial growth effectively.
  • Neuroprotection : Research focusing on neuroprotective effects found that certain structural analogs could reduce oxidative stress markers in neuronal cell cultures.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:

Compound NameStructureBiological Activity
Compound ASpiro compound similar to 4-(7-Oxo...)Moderate antiproliferative activity (IC50 = 17.9 µM)
Compound BRelated diazaspiro compoundAntimicrobial efficacy against E.coli
Compound CAnother spiro derivativeNeuroprotective effects in animal models

Q & A

Q. What are the recommended synthetic routes for 4-(7-Oxo-5,8-diazaspiro[3.4]octan-6-yl)benzonitrile, and what analytical methods validate its purity?

The synthesis of spirocyclic compounds like this often involves multi-step reactions. A plausible route includes:

  • Step 1 : Formation of the diazaspiro[3.4]octane core via cyclization of precursor amines or carbonyl derivatives.
  • Step 2 : Functionalization at the 6-position with a benzonitrile group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aromatic systems) .
  • Step 3 : Purification via column chromatography or recrystallization.

Q. Validation methods :

  • Purity : HPLC with UV detection (λ = 254 nm) or GC-MS for volatile intermediates.
  • Structural confirmation :
    • IR spectroscopy : Detect nitrile (C≡N) stretch ~2220 cm⁻¹ and carbonyl (C=O) stretch ~1700 cm⁻¹ .
    • X-ray crystallography : Resolve spirocyclic geometry (e.g., bond angles and torsion angles) .

Q. How should researchers handle stability and storage of this compound to prevent degradation?

  • Storage : Store under inert gas (argon/nitrogen) at 2–8°C to minimize oxidation or hydrolysis .
  • Stability testing :
    • Monitor via periodic NMR or LC-MS to detect decomposition products (e.g., hydrolysis of the nitrile or lactam groups).
    • Avoid prolonged exposure to light or humidity, which may accelerate degradation .

Q. What solvents are compatible with this compound for experimental use?

  • Preferred solvents : DMSO or methanol for solubility in biological assays .
  • Avoid : Protic solvents (e.g., water) if the compound is moisture-sensitive. Confirm compatibility via preliminary solubility tests.

Q. What safety precautions are critical when handling this compound?

  • Hazards : Acute oral toxicity (H302) and potential skin/eye irritation .
  • Protocols :
    • Use PPE (gloves, goggles, lab coat).
    • Work in a fume hood to avoid inhalation of dust/aerosols.
    • Emergency measures: Flush eyes with water for 15 minutes; seek medical attention for ingestion .

Advanced Research Questions

Q. What reaction mechanisms explain the formation of the spirocyclic core in this compound?

The diazaspiro[3.4]octane system likely forms via intramolecular cyclization. For example:

  • Mechanism : A carbonyl-containing intermediate undergoes nucleophilic attack by an amine group, followed by ring closure (e.g., via Dieckmann cyclization or Mitsunobu conditions) .
  • Key intermediates : Stabilized enolate or iminium species may facilitate spirocyclic geometry .

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

  • DFT workflow :
    • Optimize geometry using B3LYP/6-31G(d).
    • Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity.
    • Simulate IR and UV-Vis spectra for comparison with experimental data .
  • Applications : Predict charge-transfer behavior or binding affinity with biological targets .

Q. What strategies resolve contradictions in reported solubility or stability data across studies?

  • Systematic testing : Compare solubility in multiple solvents (DMSO, methanol, acetonitrile) under controlled conditions (temperature, pH).
  • Advanced analytics : Use dynamic light scattering (DLS) to detect aggregation or polymorphic forms that may explain discrepancies .

Q. How can this compound be modified to enhance its bioactivity (e.g., kinase inhibition)?

  • Structure-activity relationship (SAR) strategies :
    • Introduce electron-withdrawing groups (e.g., halogens) to the benzonitrile ring to modulate electronic effects.
    • Functionalize the spirocyclic nitrogen atoms with alkyl or aryl groups to improve target binding .
  • Validation : Screen derivatives using kinase inhibition assays (e.g., ADP-Glo™) .

Q. What advanced spectroscopic techniques quantify trace impurities in synthesized batches?

  • LC-HRMS : Resolve impurities with mass accuracy <1 ppm.
  • 2D NMR (e.g., HSQC, HMBC) : Assign signals to detect stereochemical impurities or regioisomers .

Q. How does the spirocyclic structure influence its pharmacokinetic properties?

  • In silico modeling : Predict logP (lipophilicity) and permeability (e.g., using PAMPA assays).
  • Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.